molecular formula C9H14N4 B13539218 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile

3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile

Cat. No.: B13539218
M. Wt: 178.23 g/mol
InChI Key: HWXRLDVYSJMSOX-UHFFFAOYSA-N
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Description

3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, which reacts with hydrazine to form 3,5-dimethylpyrazole.

    Amination: The 3,5-dimethylpyrazole is then subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or an amine under suitable conditions.

    Nitrile Introduction: The final step involves the introduction of the nitrile group. This can be done through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) is replaced by a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile: Lacks the methyl group at the 5-position.

    3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile: Has an additional carbon in the nitrile side chain.

Uniqueness

3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is unique due to the specific substitution pattern on the pyrazole ring and the presence of the nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-(4-amino-5-methylpyrazol-1-yl)-2,2-dimethylpropanenitrile

InChI

InChI=1S/C9H14N4/c1-7-8(11)4-12-13(7)6-9(2,3)5-10/h4H,6,11H2,1-3H3

InChI Key

HWXRLDVYSJMSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C)C#N)N

Origin of Product

United States

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